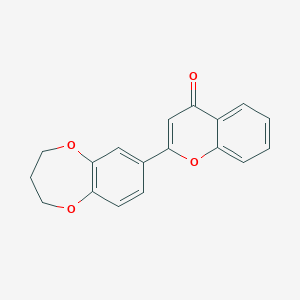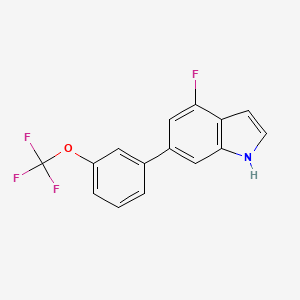
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are important subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have shown significant biological activities, including inhibition of HIV-1, acting as CB2 cannabinoid receptor ligands, and preventing thrombus formation by inhibiting factor Xa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can afford the desired fluorinated indole .
Industrial Production Methods
Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions. The use of reagents like trifluoromethyl hypofluorite and Selectfluor is common due to their efficiency in introducing fluorine atoms into the indole structure .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying biological systems, particularly in receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. For instance, fluorinated indoles can act as inhibitors of enzymes like factor Xa, preventing thrombus formation. The compound’s fluorinated groups enhance its binding affinity and specificity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of pyrazine and pyrimidine analogs.
Fluorinated pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication.
Uniqueness
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects .
Eigenschaften
Molekularformel |
C15H9F4NO |
|---|---|
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)21-15(17,18)19/h1-8,20H |
InChI-Schlüssel |
AOMAFOWJBJMIAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


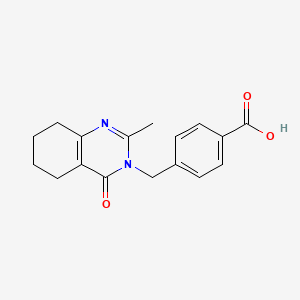
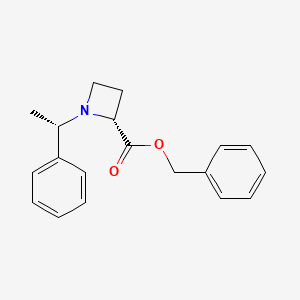
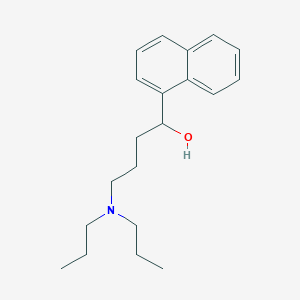
![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)
![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)
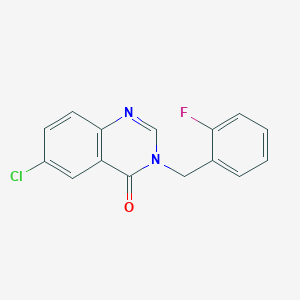
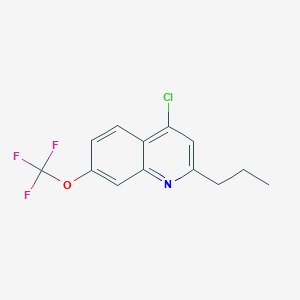
![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)


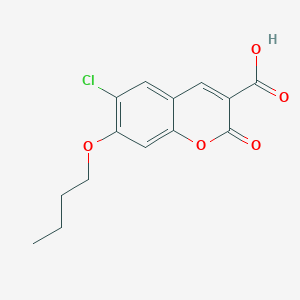

![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
